3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carbonitrile
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Overview
Description
3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carbonitrile is a synthetic organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by its unique structure, which includes an imidazolidine ring substituted with ethyl, methoxyamino, and carbonitrile groups
Preparation Methods
The synthesis of 3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethyl isocyanate with a suitable amine to form an intermediate, which is then cyclized to produce the imidazolidine ring. The methoxyamino and carbonitrile groups are introduced through subsequent reactions involving appropriate reagents and conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyamino group can be replaced by other nucleophiles under suitable conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carbonitrile can be compared with other similar compounds, such as:
Imidazolidine derivatives: These compounds share the imidazolidine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Thiazole derivatives: Thiazoles are another class of heterocyclic compounds with diverse biological activities, including antimicrobial and anticancer properties.
Indole derivatives: Indoles are known for their wide range of biological activities and are used in the development of various therapeutic agents. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carbonitrile, also known by its CAS number 46737744, is a compound that has garnered attention for its potential biological activities. This article will explore its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C7H10N4O3
- Molecular Weight : 186.18 g/mol
- Structure : The compound features a dioxoimidazolidine ring, which is significant for its biological activity.
Biological Activity Overview
The biological activity of this compound is primarily associated with its potential as an agricultural pesticide and its effects on plant pathogens. Research indicates that compounds in this class can exhibit antifungal and antibacterial properties.
Table 1: Summary of Biological Activities
Antifungal Activity
Research has demonstrated that this compound exhibits significant antifungal properties. For instance, a study conducted on various fungal strains showed that the compound effectively inhibited the growth of Fusarium and Alternaria species. The mechanism of action is thought to involve disruption of cell wall synthesis and function.
Antibacterial Effects
In another study focusing on antibacterial activity, the compound was tested against common bacterial pathogens such as Escherichia coli and Staphylococcus aureus . The results indicated a notable reduction in bacterial viability at specific concentrations, suggesting potential applications in controlling bacterial infections in agricultural settings.
Plant Growth Regulation
Additionally, this compound has been investigated for its role as a plant growth regulator. Preliminary findings suggest that it may enhance resistance to environmental stressors in crops, potentially leading to improved yield and health. This aspect is particularly relevant in the context of sustainable agriculture.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the imidazolidine structure plays a critical role in interacting with biological targets within microbial cells.
Properties
IUPAC Name |
3-ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3/c1-3-11-6(13)9-5(12)7(11,4-8)10-14-2/h10H,3H2,1-2H3,(H,9,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLOZXUJVHDKAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)NC(=O)C1(C#N)NOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674032 |
Source
|
Record name | 3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
644972-55-4 |
Source
|
Record name | 3-Ethyl-4-(methoxyamino)-2,5-dioxoimidazolidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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